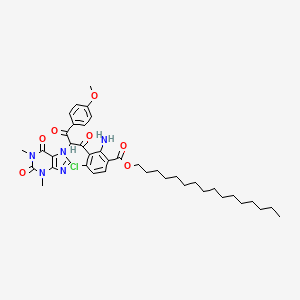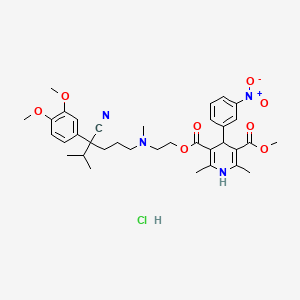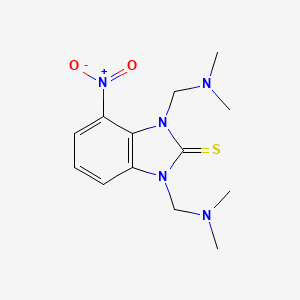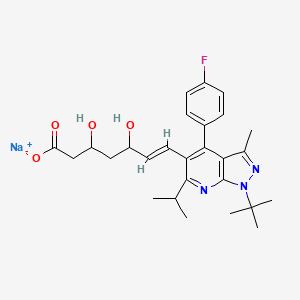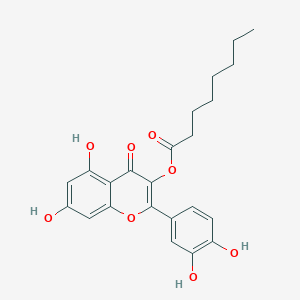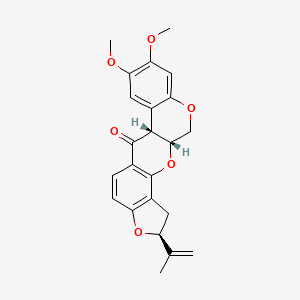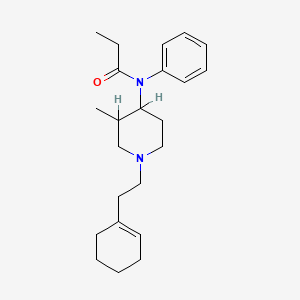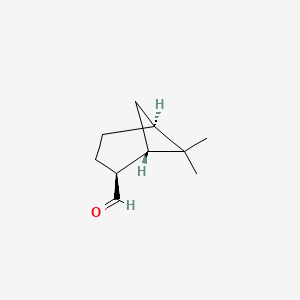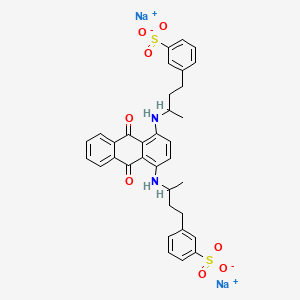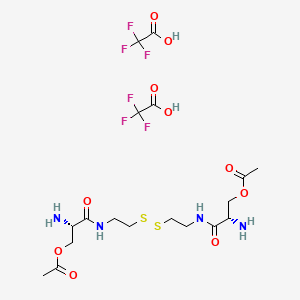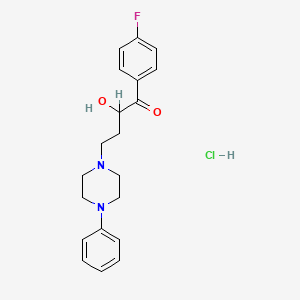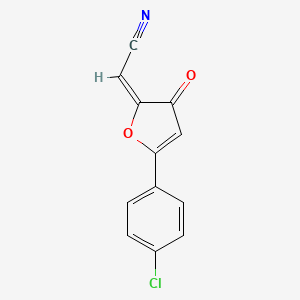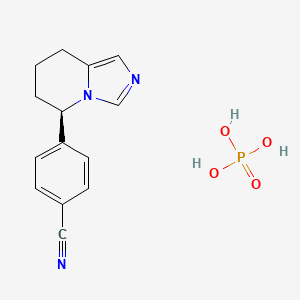
(R)-Fadrozole phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Fadrozole phosphate is a potent and selective aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. By inhibiting this enzyme, ®-Fadrozole phosphate reduces estrogen levels, making it valuable in the treatment of estrogen-dependent conditions such as breast cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Fadrozole phosphate involves several steps, starting from commercially available starting materials. The process typically includes the formation of the core structure followed by phosphorylation. Specific details on the reaction conditions and reagents used are proprietary and may vary between different research groups and industrial setups.
Industrial Production Methods: Industrial production of ®-Fadrozole phosphate is optimized for high yield and purity. This often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Fadrozole phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Applications De Recherche Scientifique
Chemistry: In chemistry, ®-Fadrozole phosphate is used as a reference compound in the study of aromatase inhibitors. It helps in understanding the structure-activity relationship and developing new inhibitors.
Biology: In biological research, it is used to study the role of estrogen in various physiological processes. It helps in elucidating the pathways regulated by estrogen and the impact of its inhibition.
Medicine: In medicine, ®-Fadrozole phosphate is primarily used in the treatment of estrogen-dependent breast cancer. It helps in reducing tumor growth by lowering estrogen levels.
Industry: In the pharmaceutical industry, it is used in the development and production of drugs targeting estrogen-dependent conditions.
Mécanisme D'action
®-Fadrozole phosphate exerts its effects by binding to the aromatase enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular target is the aromatase enzyme, and the pathway involved is the estrogen biosynthesis pathway.
Comparaison Avec Des Composés Similaires
Letrozole: Another potent aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: Similar to letrozole, it is used to reduce estrogen levels in estrogen-dependent conditions.
Exemestane: An irreversible aromatase inhibitor that also reduces estrogen levels.
Uniqueness: ®-Fadrozole phosphate is unique in its high selectivity and potency as an aromatase inhibitor. It has a distinct chemical structure that allows for effective inhibition with minimal side effects compared to other inhibitors.
Propriétés
Numéro CAS |
2743427-54-3 |
|---|---|
Formule moléculaire |
C14H16N3O4P |
Poids moléculaire |
321.27 g/mol |
Nom IUPAC |
phosphoric acid;4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3.H3O4P/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;1-5(2,3)4/h4-7,9-10,14H,1-3H2;(H3,1,2,3,4)/t14-;/m1./s1 |
Clé InChI |
QPMXWEHWAGTWOC-PFEQFJNWSA-N |
SMILES isomérique |
C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O |
SMILES canonique |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



